4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide

CAS No.: 2176201-90-2

Cat. No.: VC6608356

Molecular Formula: C16H23N3O

Molecular Weight: 273.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2176201-90-2 |

|---|---|

| Molecular Formula | C16H23N3O |

| Molecular Weight | 273.38 |

| IUPAC Name | 4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide |

| Standard InChI | InChI=1S/C16H23N3O/c20-16(17-14-6-2-1-3-7-14)19-11-5-10-18(12-13-19)15-8-4-9-15/h1-3,6-7,15H,4-5,8-13H2,(H,17,20) |

| Standard InChI Key | DBAUTHDMBHKKOS-UHFFFAOYSA-N |

| SMILES | C1CC(C1)N2CCCN(CC2)C(=O)NC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

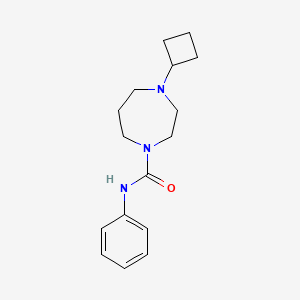

The compound’s IUPAC name, 4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide, reflects its core structure:

-

A 1,4-diazepane ring (a seven-membered ring with two nitrogen atoms at positions 1 and 4).

-

A cyclobutyl group attached to the diazepane’s nitrogen at position 4.

-

A phenylcarboxamide substituent linked to the diazepane’s nitrogen at position 1.

The SMILES notation (C1CC(C1)N2CCCN(CC2)C(=O)NC3=CC=CC=C3) and InChIKey (DBAUTHDMBHKKOS-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .

Table 1: Key Identifiers and Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₃N₃O | PubChem |

| Molecular Weight | 273.37 g/mol | PubChem |

| XLogP3-AA | 4.2 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bonds | 6 | PubChem |

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

The compound’s XLogP3-AA value of 4.2 indicates moderate lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility. Its Topological Polar Surface Area (TPSA) of 35.6 Ų aligns with guidelines for central nervous system (CNS) penetration, though the phenyl group may limit blood-brain barrier transit .

Drug-Likeness

-

Lipinski’s Rule of Five: Molecular weight (273.37), hydrogen bond donors (1), and acceptors (2) comply with criteria for oral bioavailability.

-

PAINS Alerts: No structural motifs associated with promiscuous activity (e.g., Michael acceptors) are present.

Biological Activity and Mechanistic Insights

Anticipated Pharmacological Applications

-

Antimicrobial Agents: Diazepane derivatives exhibit activity against Mycobacterium tuberculosis .

-

CNS Modulators: Structural analogs of diazepines (e.g., benzodiazepines) are used in anxiety and seizure disorders.

Comparative Analysis with Structural Analogs

Table 2: Activity Trends in Diazepane/Piperazine Derivatives

Future Directions and Challenges

Research Gaps

-

Target Identification: Proteomic studies are needed to map the compound’s interaction partners.

-

In Vivo Profiling: Pharmacokinetic and toxicity studies in animal models.

Synthetic Optimization

-

Stereochemical Control: Introducing chiral centers to improve selectivity.

-

Prodrug Strategies: Enhancing solubility through phosphate or ester prodrugs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume